

Synthesis of 4-Bromo-2-iodo-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-iodo-7-azaindole**

Cat. No.: **B572159**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **4-Bromo-2-iodo-7-azaindole** (also known as 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine), a key intermediate in the development of various therapeutic agents. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and characterization data, to facilitate its application in research and drug discovery.

Overview of Synthetic Strategy

The synthesis of **4-Bromo-2-iodo-7-azaindole** is typically achieved through a multi-step process commencing with the commercially available 7-azaindole. The general strategy involves the initial bromination of the 7-azaindole core, followed by protection of the pyrrole nitrogen, and subsequent regioselective iodination at the C-2 position. Finally, deprotection of the nitrogen yields the target compound.

A common synthetic pathway involves the following key transformations:

- Bromination of 7-azaindole: Introduction of a bromine atom at the 4-position of the pyrrolo[2,3-b]pyridine ring system.
- Protection of the Pyrrole Nitrogen: Installation of a protecting group, such as a tosyl (Ts) or phenylsulfonyl (PhSO₂) group, to prevent side reactions in subsequent steps.

- Regioselective Iodination: Introduction of an iodine atom at the 2-position of the protected 4-bromo-7-azaindole.
- Deprotection: Removal of the protecting group to yield the final product.

Experimental Protocols

Synthesis of 4-Bromo-7-azaindole

The starting material, 4-bromo-7-azaindole, can be synthesized from 1H-pyrrolo[2,3-b]pyridine 7-oxide.

Protocol:

- 1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 1.2 eq.) are dissolved in N,N-dimethylformamide (DMF, 30 ml).
- Methanesulfonic anhydride (Ms₂O, 7.8 g, 2.0 eq.) is added in portions at 0 °C.
- The reaction mixture is stirred at 0 °C for 1 hour, then brought to room temperature and stirred for an additional 4 hours.
- The reaction is quenched by diluting with water (60 ml), and the pH is adjusted to 7 with solid sodium hydroxide (NaOH).
- An additional 130 ml of water is added, and the resulting suspension is kept at 5 °C for 1 hour.
- The precipitate is collected by filtration, washed with ice-water (2 x 20 ml), and dried over P₂O₅ in a vacuum oven to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[\[1\]](#)

Quantitative Data:

Product	Starting Material	Yield	Reference
4-bromo-1H-pyrrolo[2,3-b]pyridine	1H-pyrrolo[2,3-b]pyridine 7-oxide	56%	[1]

Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole

This two-step protocol involves the protection of 4-bromo-7-azaindole followed by iodination.

Protocol:

- Protection: 4-bromo-7-azaindole is protected under basic conditions with para-toluenesulfonyl chloride (TsCl) to yield N-tosyl-4-bromo-7-azaindole.[2]
- Iodination: The N-tosyl-protected intermediate is then treated with lithium diisopropylamide (LDA) to achieve regioselective metalation at the C-2 position. The resulting organometallic species is subsequently trapped with iodine to afford the desired 2-iodoazaindole.[2]

Quantitative Data:

Product	Starting Material	Overall Yield (2 steps)	Reference
N-Tosyl-4-bromo-2-iodo-7-azaindole	4-bromo-7-azaindole	85%	[2]

Synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and Deprotection

This alternative route utilizes a phenylsulfonyl protecting group.

Protocol:

- Protection: To a solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (8.0 g, 24.7 mmol) and 4-(Dimethylamino)pyridine (6.0 g, 50 mmol) in DCM (150 ml) at room temperature, benzenesulfonyl chloride (4.8 g, 27 mmol) is added dropwise. The mixture is stirred for 24 hours.[3]
- Work-up and Purification: The solids formed are suspended in acetonitrile and filtered to give 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.[3]

- Deprotection: The protected compound (8.1 g, 17.5 mmol) is dissolved in 250 ml of dioxane, and sodium tert-butoxide (2.6 g, 26.3 mmol) is added. The reaction is heated at 80°C for 16 hours.[3]
- Final Work-up: The reaction medium is cooled, and the solvent is evaporated. The residue is dissolved in ethyl acetate and washed with water. The organic phase is extracted with ethyl acetate, dried, and concentrated to yield 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.[3]

Characterization Data for 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine:[3]

Analysis	Result
¹ H NMR (250 MHz, DMSO-d6)	δ 12.60 (s, 1H), 7.97 (d, J =5.2 Hz, 1H), 7.26 (d, J =5.2 Hz, 1H), 6.62 (s, 1H)
¹³ C NMR (63 MHz, DMSO-d6)	δ 150.7 (Cq), 143.5 (CH), 123.2 (Cq), 121.9 (Cq), 119.3 (CH), 109.4 (CH), 83.2 (Cq)
HRMS (+ESI)	Calculated for C ₇ H ₄ BrIN ₂ (M+H ⁺): 322.8675, Found: 322.8673

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **4-Bromo-2-iodo-7-azaindole**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromo-2-iodo-7-azaindole**.

Conclusion

This guide provides a detailed overview of the synthesis of **4-Bromo-2-iodo-7-azaindole**, a crucial building block in medicinal chemistry. The outlined protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel 7-azaindole

derivatives for drug discovery and development. The presented methods offer reliable and reproducible pathways to access this important intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [Synthesis of 4-Bromo-2-iodo-7-azaindole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572159#synthesis-of-4-bromo-2-iodo-7-azaindole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com